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5-Azido-UTP Triethylamine Salt

Photoaffinity labeling RNA polymerase Subunit mapping

Researchers requiring unbiased photoaffinity labeling of RNA polymerase subunits face limited options; 5-Azido-UTP addresses this with equimolar crosslinking across β′, β, and σ subunits (33%, 31%, 36%). This triethylammonium salt enables enzymatic incorporation into RNA for downstream SPAAC click chemistry without copper toxicity. Validated for VSV L protein (Kₘ 27 μM, Kd 28 μM) and UDP-glucose pyrophosphorylase probe synthesis (Kd 51 μM). • Equimolar PAL of all RNA polymerase subunits - uniform structural coverage • Compatible with CuAAC and SPAAC for live-cell RNA imaging • Supplied as ≥95% pure solid; -20°C storage under inert atmosphere

Molecular Formula C₉H₁₄N₅O₁₅P₃ (xC₆H₁₅N)
Molecular Weight 525.15
Cat. No. B1152412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-UTP Triethylamine Salt
Synonyms5-Azido-uridine 5’-(Tetrahydrogen Triphosphate) Triethylamine Salt
Molecular FormulaC₉H₁₄N₅O₁₅P₃ (xC₆H₁₅N)
Molecular Weight525.15
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azido-UTP Triethylamine Salt: Photoaffinity Nucleotide Probe


5-Azido-UTP (5-azidouridine-5′-triphosphate) triethylamine salt is a photoreactive nucleotide analogue of uridine triphosphate (UTP) bearing an azido (–N₃) substituent at the 5-position of the uracil ring [1]. This compound, CAS 105518-68-1, functions as a substrate for RNA polymerases, enabling enzymatic incorporation of azide-modified uridine into nascent RNA transcripts [2]. Upon UV irradiation, the aryl azide generates a highly reactive nitrene that covalently cross-links to adjacent amino acid residues, making 5-azido-UTP a cornerstone photoaffinity labeling (PAL) reagent for mapping nucleotide-binding sites within RNA polymerase complexes [2]. Additionally, the azide handle supports copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for post-transcriptional RNA functionalization [3]. Supplied as the triethylammonium salt for enhanced solubility in methanol and DMSO, the compound exhibits λmax at 288 nm (ε = 7600, pH 7.0) and requires storage at −20 °C under inert atmosphere due to hygroscopic and temperature-sensitive characteristics [4].

1
Photoaffinity labeling UV-activated nitrene crosslinks to proximal residues in RNA polymerase complexes
2
Click chemistry compatible Azide handle supports CuAAC and SPAAC for post-transcriptional RNA functionalization
3
Enzymatic incorporation Substrate for RNA polymerases; triethylammonium salt for enhanced organic-solvent solubility

Why 5-Azido-UTP Cannot Be Replaced by Generic Analogs


Substituting 5-azido-UTP with unmodified UTP eliminates the photocrosslinking and click-chemistry functionalities that are the compound's raison d'être [1]. Conversely, replacing it with alternative photoreactive nucleotides such as 8-azido-ATP or 5-azido-dUTP produces fundamentally different protein-labeling patterns: 5-azido-UTP labels the β′, β, and σ subunits of E. coli RNA polymerase with approximately equal efficiency (33%, 31%, and 36%, respectively), whereas 8-azido-ATP exhibits a markedly biased pattern (β′ > σ ≫ β > α), precluding direct interchangeability in subunit-mapping experiments [1]. Similarly, 5-azido-dUTP (5-N₃dUTP) targets DNA polymerase active sites and is structurally optimized for DNA synthesis, not RNA polymerase transcription complexes [2]. Even close structural relatives such as 5-azido-C3-UTP incorporate a three-carbon spacer between the azide and uracil ring, altering steric accessibility for downstream click chemistry and potentially reducing enzymatic incorporation efficiency relative to the minimal 5-azido modification [3]. The quantitative evidence below demonstrates that these differences are not cosmetic but translate into experimentally significant variations in binding affinity, labeling specificity, and functional compatibility.

5-Azido-UTP
Unmodified UTP
Lacks the azide group; eliminates photocrosslinking and click-chemistry functionality entirely
5-Azido-UTP
8-Azido-ATP
Labels RNA polymerase subunits with a strongly hierarchical pattern; equimolar coverage may not transfer
5-Azido-UTP
5-Azido-C3-UTP
C3 spacer alters steric accessibility for click chemistry; enzymatic incorporation efficiency may shift

Quantitative Evidence: 5-Azido-UTP vs. Closest Analogs


Subunit Labeling Pattern on RNA Polymerase

5-Azido-UTP photolabels the β′, β, and σ subunits of E. coli RNA polymerase to approximately equal extents—33%, 31%, and 36% in the presence of DNA, and 35%, 30%, and 35% in its absence [1]. In contrast, the ATP analog 8-azido-ATP produces a strongly hierarchical labeling pattern: β′ > σ ≫ β > α [1]. This differential pattern directly reflects the distinct nucleotide-binding site specificities of the two probes and is critical for experimental designs requiring simultaneous labeling of multiple polymerase subunits with comparable stoichiometry.

Subunit labeling pattern
Head-to-head
5-Azido-UTP: β' 33%, β 31%, σ 36% (equimolar ±5%) 8-Azido-ATP: β' ≫ σ ≫ β > α (≥10-fold selectivity)
Reported equimolar labeling context across three subunits; hierarchical pattern with ATP analog
E. coli RNA polymerase holoenzyme; 254 nm photolysis; 229 bp M13 gene II promoter template
Photoaffinity labeling RNA polymerase Subunit mapping Nucleotide-binding site

Substrate Affinity for Viral RNA Polymerase

In in vitro transcription reactions catalyzed by the vesicular stomatitis virus (VSV) RNA polymerase, 5-azido-UTP (5-N₃UTP) serves as an efficient UTP replacement with a Michaelis constant (Kₘ) of 27 μM, compared to 7 μM for the natural substrate UTP [1]. Photolabeling of the VSV L protein by [γ-³²P]5-N₃UTP is saturable with an apparent Kd of 28 μM, demonstrating that the azido modification does not abolish specific active-site recognition despite the ~3.9-fold increase in Kₘ [1].

Affinity for viral RNA polymerase
Head-to-head
Kₘ = 27 μM (5-Azido-UTP) Kd photolabeling = 28 μM UTP Kₘ = 7 μM (3.9-fold difference)
Supports active-site binding context; photolabeling Kd closely matches Kₘ
VSV transcription complex; in vitro polymerase reaction; [γ-³²P]5-N₃UTP photolysis
Vesicular stomatitis virus RNA-dependent RNA polymerase Kinetic analysis Nucleotide analogue

Substrate Affinity for Bacterial RNA Polymerase

Kinetic analysis of RNA synthesis on a 229 bp DNA template containing the M13 gene II promoter reveals that 5-azido-UTP has a Kₘ of approximately 80 μM for E. coli RNA polymerase [1]. Photolabeling saturation experiments confirm an independent midpoint concentration of 65 μM, closely matching the Kₘ [1]. By comparison, the Kₘ of natural UTP for E. coli RNA polymerase under comparable initiation conditions on T7 DNA has been reported at approximately 310 μM [2]. This indicates that 5-azido-UTP binds E. coli RNA polymerase with roughly 3.9-fold higher affinity than natural UTP, an unusual and therapeutically relevant characteristic for a modified nucleotide.

Affinity for bacterial RNA polymerase
Cross-study
Kₘ ≈ 80 μM (5-Azido-UTP) UTP Kₘ ≈ 310 μM ~3.9-fold lower Kₘ (higher apparent affinity)
May support low-concentration enzyme loading context; reported affinity context differs from natural UTP
Cross-study comparison; different DNA templates (M13 gene II vs T7); data to verify
E. coli RNA polymerase Michaelis-Menten kinetics Transcription initiation Photoaffinity probe

Precursor Utility for UDP-Sugar Probe Synthesis

5-Azido-UTP serves as the essential precursor for enzymatic synthesis of the photoaffinity probe 5-azido-UDP-glucose (5N₃UDP-Glc) using yeast UDP-glucose pyrophosphorylase [1]. The derived probe 5N₃UDP-Glc exhibits an apparent Kd of 51 μM for the enzyme active site, while the natural substrate UDP-Glc shows a Kd of 87 μM [1]. The 1.7-fold higher binding affinity of the azido-modified probe demonstrates that the 5-azido modification enhances, rather than compromises, active-site recognition for this class of nucleotide diphosphate sugar-utilizing enzymes.

UDP-sugar probe synthesis
Head-to-head
5N₃UDP-Glc Kd = 51 μM UDP-Glc Kd = 87 μM 1.7-fold higher reported binding affinity
Supports enzymatic precursor context for NDP-sugar photoaffinity probe generation
Yeast UDP-glucose pyrophosphorylase; saturation photoinsertion assay
UDP-glucose pyrophosphorylase Glycosyltransferase Nucleotide diphosphate sugar Active-site probe

Click Chemistry Compatibility for RNA Labeling

5-Azido-UTP incorporates an azide group directly at the 5-position of uracil, enabling two distinct bioorthogonal conjugation strategies: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne reagents such as DBCO derivatives [1]. The alternative 5-aminoallyl-UTP requires amine-reactive N-hydroxysuccinimide (NHS) ester chemistry, which is incompatible with amine-containing buffers, exhibits pH-dependent reactivity, and cannot be used for copper-free click labeling . Numerous commercial kits for 5-azido-UTP-based RNA labeling via SPAAC (e.g., Jena Bioscience HighYield T7 Azide RNA Labeling Kit) confirm the established industrial utility of this specific modification for copper-free, live-cell-compatible RNA detection [2].

Click chemistry compatibility
Class-level
CuAAC and SPAAC compatible (azide group) 5-Aminoallyl-UTP: restricted to NHS ester chemistry; pH-sensitive
Supports copper-free RNA labeling context; amine-reactive analogs may not substitute for SPAAC workflows
Class-level inference; commercial kit support confirms industrial utility for DBCO-based detection
Bioorthogonal chemistry SPAAC CuAAC RNA labeling Post-transcriptional modification

UV Spectral Signature for Quality Control

5-Azido-UTP triethylammonium salt exhibits a distinct UV absorption maximum at 288 nm (ε = 7600 M⁻¹cm⁻¹) at pH 7.0 [1]. This λmax is significantly red-shifted relative to natural UTP (λmax ≈ 262 nm) and to the spacer-modified analog 5-azido-C3-UTP (λmax = 260 nm, ε = 8800 M⁻¹cm⁻¹) . The 26–28 nm bathochromic shift of 5-azido-UTP relative to unmodified UTP provides a convenient spectrophotometric handle for verifying compound identity, assessing purity, and quantifying concentration in experimental solutions without interference from residual natural nucleotides.

UV spectral signature
Specification review
λmax = 288 nm ε = 7600 M⁻¹cm⁻¹ (pH 7.0) 26–28 nm red shift vs UTP (262 nm)
Supports QC verification and concentration determination; distinct from natural nucleotides
Triethylammonium salt in absolute methanol; data from product specification sheet
Spectroscopic characterization Quality control λmax Extinction coefficient

Optimal Application Scenarios Based on Evidence


Subunit-Level Mapping of RNA Polymerase Binding Sites

5-Azido-UTP is the reagent of choice for photoaffinity labeling experiments requiring unbiased, equimolar crosslinking to all nucleotide-proximal subunits of RNA polymerase complexes. Evidence demonstrates that it labels the β′, β, and σ subunits of E. coli RNA polymerase with nearly equal efficiency (33%, 31%, 36% respectively), a pattern unattainable with 8-azido-ATP, which shows strong subunit preference (β′ > σ ≫ β > α) [1]. This property is critical for structural biologists and biochemists mapping the architecture of transcriptional initiation complexes where uniform subunit coverage is essential.

SPAAC Click Chemistry for RNA Functionalization

For the production of azide-modified RNA transcripts intended for copper-free click chemistry labeling, 5-azido-UTP is functionally superior to 5-aminoallyl-UTP, which cannot participate in SPAAC reactions [1]. This scenario is particularly relevant for live-cell RNA imaging, in situ hybridization, and RNA pull-down assays where copper toxicity must be avoided. Commercial T7 polymerase-based kits confirm efficient incorporation and subsequent DBCO-fluorophore conjugation, validating this compound as the core substrate for SPAAC-based RNA detection workflows [2].

Enzymatic Synthesis of UDP-Sugar Photoaffinity Probes

5-Azido-UTP is the essential starting material for the enzymatic production of 5-azido-UDP-glucose and related NDP-sugar photoaffinity probes using yeast UDP-glucose pyrophosphorylase [1]. The resulting 5N₃UDP-Glc probe exhibits a 1.7-fold higher binding affinity (Kd = 51 μM) for its target enzyme compared to the natural substrate UDP-Glc (Kd = 87 μM) [1]. Researchers studying glycosyltransferase active sites, cellulose synthase, or sucrose phosphate synthase should procure 5-azido-UTP to enable in-house probe synthesis for active-site-directed photocrosslinking experiments.

Viral RNA Polymerase Active-Site Characterization

For virology research focused on non-segmented negative-strand RNA viruses, 5-azido-UTP provides a validated photoaffinity probe with well-characterized kinetics. In the VSV system, 5-azido-UTP exhibits a Kₘ of 27 μM and a photolabeling Kd of 28 μM for the L protein, with protection from photolabeling demonstrated by all four natural NTPs (UTP, CTP, ATP, GTP), confirming active-site specificity [1]. This quantitative characterization makes 5-azido-UTP the most thoroughly validated azido-UTP analog for viral polymerase photocrosslinking studies.

Application
Selection Property
Validation Focus
RNA polymerase subunit mapping
Equimolar subunit labeling profile
Submit-labeling endpoint review
Copper-free RNA click labeling
Azide-alkyne cycloaddition compatibility
SPAAC reactivity context
UDP-sugar photoaffinity probe synthesis
Enzymatic precursor compatibility
Probe affinity endpoint review
Viral RNA polymerase active-site studies
Reported kinetic characterization
Active-site binding context
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